N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide; dihydrochloride, commonly referred to as PF-3758309, is a small-molecule inhibitor primarily targeting the p21-activated kinase 4 (PAK4). This compound has garnered attention for its potential applications in cancer therapy due to its ability to inhibit oncogenic signaling pathways and tumor growth.
PF-3758309 was developed as part of a research effort to identify effective inhibitors of PAK4, which is implicated in various cancers. The compound's synthesis and biological evaluation have been documented in scientific literature, highlighting its potency and selectivity against PAK4 compared to other kinases .
PF-3758309 is classified as an ATP-competitive inhibitor. This means it competes with ATP for binding to the active site of PAK4, thereby inhibiting its kinase activity. The compound is categorized under small molecules with potential antineoplastic activity, making it a candidate for further development in cancer treatment .
The synthesis of PF-3758309 involves several key steps that typically include the formation of the dihydropyrrolo-pyrazole core structure followed by functionalization to introduce the thienopyrimidine moiety.
Technical Details:
The detailed synthetic pathway can be optimized based on yield and purity requirements.
PF-3758309 features a complex molecular structure characterized by multiple functional groups:
The molecular formula for PF-3758309 is C25H30N8O2S with a molecular weight of approximately 563.55 g/mol. The presence of two hydrochloride ions in the dihydrochloride salt form indicates enhanced solubility in aqueous solutions, which is beneficial for biological assays .
PF-3758309 undergoes several chemical reactions during its synthesis and when interacting with biological targets:
Technical Details:
PF-3758309 inhibits PAK4 by competing with ATP for binding at the active site. This competitive inhibition prevents PAK4 from phosphorylating downstream substrates involved in cell proliferation and survival pathways.
In vitro studies show that PF-3758309 has an IC50 value of approximately 1.3 nM against PAK4, demonstrating its potent inhibitory effects on PAK4-mediated signaling pathways . Additionally, it has been shown to affect anchorage-independent growth in tumor cell lines.
PF-3758309 is primarily researched for its potential use in cancer therapy due to its ability to inhibit oncogenic signaling pathways mediated by PAK4. Its applications include:
The ongoing studies aim to elucidate further mechanisms of action and therapeutic efficacy in various cancer models .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3